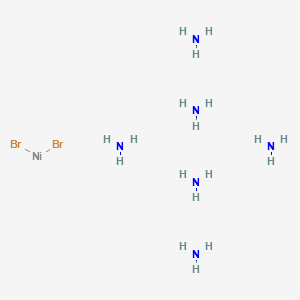

Hexaamminenickel(II) bromide

CAS No.:

Cat. No.: VC13335737

Molecular Formula: Br2H18N6Ni

Molecular Weight: 320.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br2H18N6Ni |

|---|---|

| Molecular Weight | 320.69 g/mol |

| IUPAC Name | azane;dibromonickel |

| Standard InChI | InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

| Standard InChI Key | GDRWEJQXKZQPJA-UHFFFAOYSA-L |

| SMILES | N.N.N.N.N.N.[Ni](Br)Br |

| Canonical SMILES | N.N.N.N.N.N.[Ni](Br)Br |

Introduction

Chemical Identity and Basic Properties

Molecular Composition and Formula

Hexaamminenickel(II) bromide belongs to the family of hexaammine metal complexes, characterized by the general formula [M(NH₃)₆]X₂. Its specific molecular formula is Ni(NH₃)₆Br₂, with a molecular weight of 320.69 g/mol . The compound crystallizes in a face-centered cubic lattice, as confirmed by X-ray diffraction (XRD) studies .

Table 1: Key Physicochemical Properties

Synthesis and Purification

Conventional Synthesis Route

The compound is typically synthesized via the reaction of nickel(II) salts with excess aqueous ammonia and ammonium bromide. A representative procedure involves:

-

Dissolving NiCl₂·6H₂O and NH₄Br in deionized water.

-

Adding concentrated ammonia (NH₃) to form the hexaammine complex.

-

Introducing hydrogen peroxide (H₂O₂) to oxidize residual Ni(II) to Ni(III), ensuring purity .

-

Crystallizing the product by cooling and evaporating the solution .

High-purity variants (99.999%) are commercially available from suppliers like Thermo Scientific, emphasizing their use in precision applications .

Structural and Spectroscopic Characterization

Crystal Structure and Coordination Geometry

XRD analyses reveal that [Ni(NH₃)₆]Br₂ adopts an octahedral geometry with Ni²⁺ at the center. The Ni–N bond length is approximately 2.10 Å, consistent with strong σ-donation from ammonia ligands . The bromide ions occupy lattice sites, stabilized by hydrogen bonding with NH₃ .

Vibrational and Electronic Spectroscopy

-

FT-IR Spectra: Key bands include ν(N–H) at 3280 cm⁻¹ and δ(N–H) at 1600 cm⁻¹, characteristic of coordinated ammonia. The absence of free NH₃ vibrations confirms ligand binding .

-

UV-Vis: A broad absorption band near 550 nm corresponds to the d-d transition (³A₂g → ³T₁g(P)) in the octahedral field .

Thermal Decomposition and Stability

Decomposition Mechanism

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) demonstrates a multi-stage decomposition pathway :

-

Deamination (25–150°C): Loss of six NH₃ ligands, forming NiBr₂.

-

Dehalogenation (150–300°C): Release of Br₂ gas, yielding metallic nickel nanoparticles.

Table 2: Thermal Decomposition Parameters

| Stage | Temperature Range | Mass Loss (%) | Products |

|---|---|---|---|

| Deamination | 25–150°C | 35–40% | NiBr₂ + 6NH₃ |

| Dehalogenation | 150–300°C | 45–50% | Ni (nanoparticles) + Br₂ |

Kinetic studies using the isoconversional method reveal activation energies (Eₐ) of 120–150 kJ/mol for deamination, indicative of a complex solid-state process .

Applications in Materials Science

Precursor for Nickel Nanoparticles

The thermal decomposition of [Ni(NH₃)₆]Br₂ yields high-purity nickel nanoparticles (<50 nm), utilized in catalysts, magnetic materials, and conductive inks .

Electrochemical Applications

The complex serves as an electrolyte additive in nickel-plating baths, enhancing deposition uniformity and corrosion resistance .

Coordination Chemistry Studies

Its well-defined octahedral structure makes it a model system for investigating ligand substitution kinetics and crystal field effects .

| Supplier | Purity | Price Range (USD/g) | Packaging |

|---|---|---|---|

| Thermo Scientific | 99.999% | 50–100 | 25 g, 100 g |

| American Elements | 99.99% | 40–90 | 10 g, 50 g |

| CymitQuimica | 95–99% | 30–70 | 5 g, 25 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume